molecular formula C17H23N3O5 B12276299 benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate

benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate

Cat. No.: B12276299
M. Wt: 349.4 g/mol
InChI Key: ZOROCYGXIJCNGK-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carbamoyl chloride to form the carbamate. The hydroxyl group is then introduced through a subsequent reaction, often involving an oxidation step. The benzyl group is typically added via a benzylation reaction, using benzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, with temperature, pressure, and pH being monitored to optimize the reaction efficiency. Solvent selection is also crucial, with common solvents including methanol, ethanol, and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .

Scientific Research Applications

Benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes by binding to their active sites. This binding can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the nature of the interaction . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C17H23N3O5/c1-11(21)14(16(23)20-9-5-8-13(20)15(18)22)19-17(24)25-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14,21H,5,8-10H2,1H3,(H2,18,22)(H,19,24)

InChI Key

ZOROCYGXIJCNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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